D-Pinitol
Overview
Description
It plays a crucial role in plants as a physiological cellular modulator and a chemical defense mechanism against unfavorable environmental conditions such as water deficit and high salinity . D-Pinitol has been used in traditional medicine for its potential therapeutic properties, including antidiabetic, anti-inflammatory, and anticancer activities .
Mechanism of Action
Target of Action
D-Pinitol, also known as 3-O-methyl-D-chiro-inositol, is a cyclitol found in various plant families such as Leguminosae and Pinaceae . Its primary targets include the glucose transporter type 4 (GLUT4) and insulin receptor substrate (IRS) . These targets play a crucial role in glucose metabolism and insulin signaling, making this compound an important compound in managing conditions like diabetes .
Mode of Action
This compound acts as an insulin sensitizer . It increases the expression of GLUT4 and IRS, along with other key proteins involved in adipogenesis such as CCAAT/enhancer binding protein alpha (C/EBPα), peroxisome proliferators-activated receptor γ (PPARγ), and adiponectin . This suggests that this compound could enhance insulin sensitivity and promote glucose uptake in cells .
Biochemical Pathways
This compound affects several signaling pathways. It has been reported to inhibit the TNF-α and suppress the NF-κB pathway, which are involved in inflammation and cancer . It also acts via a post-receptor pathway of insulin action, which is crucial for glucose metabolism . Furthermore, it influences the p38/JNK and NF-κB pathways, which are associated with osteoporosis prevention .
Pharmacokinetics
The oral absorption of this compound is dose-dependent and of extended duration, with a Tmax reached after almost 4 hours, and a half-life greater than 5 hours . When this compound is consumed as part of a carbohydrate-containing carob pods-derived syrup, its absorption is reduced, probably due to competition with monosaccharide transport .
Result of Action
This compound has multifunctional properties. It has been suggested to possess antidiabetic, antioxidant, cancer chemopreventive, anti-inflammatory, and antitumoral properties . It effectively regulates hyperglycemia and prevents insulin resistance . Moreover, it has been reported to suppress serum bone turnover biomarkers, improve dry femur weight, cancellous bone rate, and bone mineral content .
Action Environment
This compound plays an important role in plants as a physiological cellular modulator and chemical defense against unfavorable environmental conditions, such as water deficit and high level of salinity . This suggests that environmental factors could influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
D-Pinitol plays a crucial role in biochemical reactions, particularly in plants where it acts as a physiological cellular modulator and chemical defense against environmental stresses such as water deficit and high salinity . In humans, this compound interacts with several enzymes and proteins, including insulin receptors, enhancing insulin sensitivity and glucose uptake. It also interacts with antioxidant enzymes, reducing oxidative stress and inflammation .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to enhance insulin signaling pathways, leading to improved glucose uptake in muscle and adipose tissues. Additionally, this compound modulates the expression of genes involved in inflammation and oxidative stress, thereby exerting anti-inflammatory and antioxidant effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to insulin receptors, enhancing their activity and promoting glucose uptake. This compound also inhibits the activity of pro-inflammatory enzymes and activates antioxidant enzymes, reducing oxidative stress. Furthermore, it modulates gene expression by influencing transcription factors involved in inflammation and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable and does not degrade quickly, maintaining its biological activity over extended periods. Long-term studies have shown that this compound can sustain its beneficial effects on cellular function, including improved glucose metabolism and reduced inflammation, in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to improve glucose tolerance and reduce inflammation without any adverse effects. At higher doses, some studies have reported potential toxic effects, including liver damage and gastrointestinal disturbances. It is essential to determine the optimal dosage to maximize the benefits while minimizing any adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including glucose and lipid metabolism. It interacts with enzymes such as hexokinase and glucose-6-phosphate dehydrogenase, enhancing glucose utilization and reducing lipid accumulation. This compound also affects metabolic flux by modulating the levels of key metabolites involved in energy production and storage .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is taken up by glucose transporters and distributed to various tissues, including muscle, liver, and adipose tissues. This compound’s localization and accumulation in these tissues contribute to its biological effects, including improved glucose metabolism and reduced inflammation .
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in glucose and lipid metabolism. Additionally, this compound can be targeted to specific cellular compartments through post-translational modifications, enhancing its biological activity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Pinitol can be synthesized through several chemical and biochemical methods. One of the synthetic routes involves the microbial oxidation of benzene to (1R,2S)-cyclohexa-3,5-diene-1,2-diol, followed by a series of synthetic steps to obtain this compound . The overall yield of this method is approximately 35% .
Industrial Production Methods
Industrial production of this compound primarily involves the extraction from natural sources such as carob pods (Ceratonia siliqua), which are rich in this compound . The extraction process typically includes solvent extraction, purification, and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
D-Pinitol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding inositol derivatives.
Reduction: Reduction reactions can convert this compound into different cyclitol derivatives.
Substitution: Substitution reactions involve replacing one or more functional groups in this compound with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under specific conditions to achieve substitution reactions.
Major Products Formed
Scientific Research Applications
Biology: It plays a role in plant physiology as a cellular modulator and chemical defense agent.
Medicine: D-Pinitol has shown promise in treating diabetes, inflammation, and cancer.
Comparison with Similar Compounds
D-Pinitol is compared with other similar cyclitols, such as:
Myo-Inositol: Both compounds are cyclitols, but this compound has a methyl group at the 3-position, which gives it unique properties.
D-Chiro-Inositol: Similar to this compound, but lacks the methyl group, making this compound more effective in certain biological activities.
This compound’s uniqueness lies in its multifunctional properties, including antidiabetic, antioxidant, and anticancer activities, which are not as pronounced in other similar compounds .
Properties
IUPAC Name |
(1S,2S,4S,5R)-6-methoxycyclohexane-1,2,3,4,5-pentol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3/t2?,3-,4-,5-,6+,7?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCFFEYYQKSRSV-FEPQRWDDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(C1O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1[C@@H]([C@H](C([C@@H]([C@@H]1O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883108, DTXSID601029635, DTXSID901337631 | |
Record name | (+)-Pinitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,2S,3S,4S,5S,6S)-6-Methoxy-1,2,3,4,5-cyclohexanepentol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601029635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-Pinitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901337631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
484-68-4, 6090-97-7, 10284-63-6 | |
Record name | Pinitol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484684 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ononitol, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006090977 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylinositol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010284636 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylinositol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12969 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (+)-Pinitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,2S,3S,4S,5S,6S)-6-Methoxy-1,2,3,4,5-cyclohexanepentol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601029635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-Pinitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901337631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PINITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF9HZN9T0M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ONONITOL, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A998ME07KR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | METHYLINOSITOL, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N55OCE7X7M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.